5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
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Overview
Description
5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused-ring system derived from the fusion of two pyridine rings through adjacent carbon atoms .
Preparation Methods
The synthesis of 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under microwave conditions and solvent-free reactions with potassium fluoride on basic alumina . Another approach includes multi-step processes involving the use of specific reagents and conditions to yield the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties . These activities make it a valuable compound for drug discovery and development . Additionally, it has applications in industrial processes and photophysical studies .
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways . For instance, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair . The compound’s anti-HIV activity is likely due to its inhibition of viral enzymes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid can be compared with other similar compounds such as 1,5-naphthyridines and 1,8-naphthyridines . These compounds share a similar fused-ring structure but differ in the arrangement of nitrogen atoms and functional groups . The unique structural features of this compound contribute to its distinct biological activities and applications .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-oxo-7,8-dihydro-6H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-2H,3-4H2,(H,10,12)(H,13,14) |
InChI Key |
YSTASTRVTBEUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
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